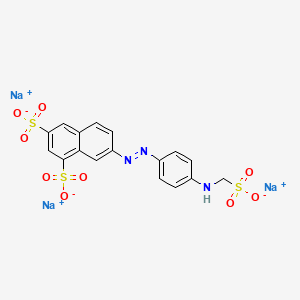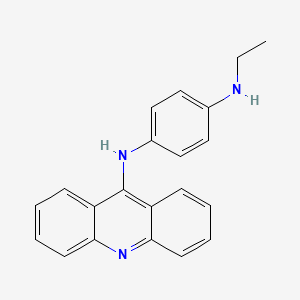
4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine is an organic compound with the molecular formula C21H19N3 It is known for its unique structure, which combines an acridine moiety with an ethyl-substituted benzene diamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine typically involves the reaction of acridine derivatives with ethyl-substituted benzene diamines. One common method is the nucleophilic substitution reaction where acridine is reacted with 4-N-ethylbenzene-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential anti-cancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of 4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerases. This leads to the inhibition of DNA replication and transcription, which can result in cell death, making it a potential anti-cancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine: Similar structure but with a methyl group instead of an ethyl group.
N-(acridin-9-yl)-4-chloro-N-(4-chloro-butanoyl)butanamide: Contains additional chloro and butanoyl groups.
Uniqueness
4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine is unique due to its specific combination of acridine and ethyl-substituted benzene diamine, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit topoisomerase enzymes sets it apart from other similar compounds .
Propriétés
Numéro CAS |
75775-99-4 |
|---|---|
Formule moléculaire |
C21H19N3 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
4-N-acridin-9-yl-1-N-ethylbenzene-1,4-diamine |
InChI |
InChI=1S/C21H19N3/c1-2-22-15-11-13-16(14-12-15)23-21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21/h3-14,22H,2H2,1H3,(H,23,24) |
Clé InChI |
PCCJXCJNMRZFPH-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



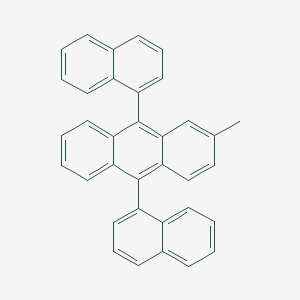
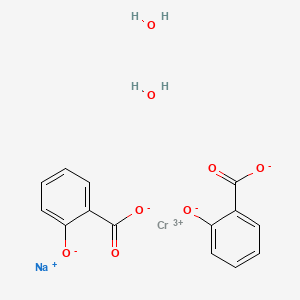

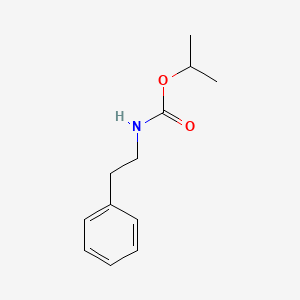
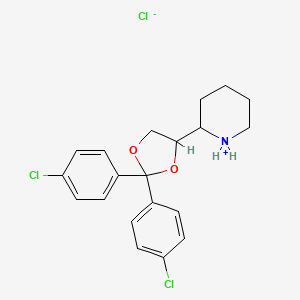
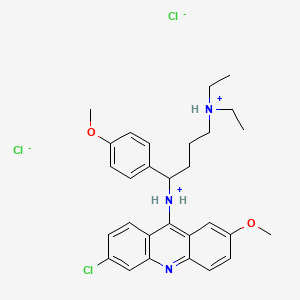
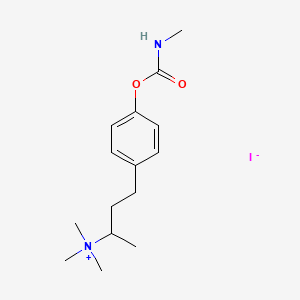
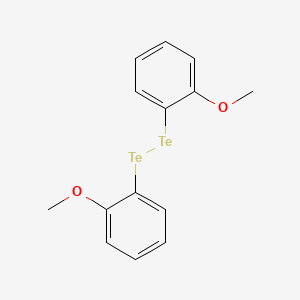
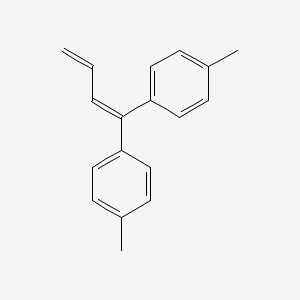
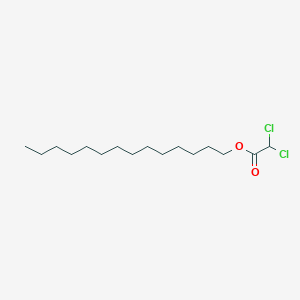

![7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771755.png)
